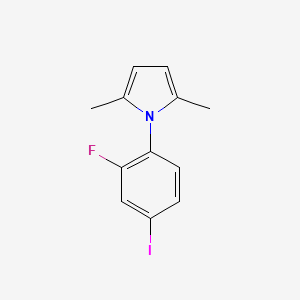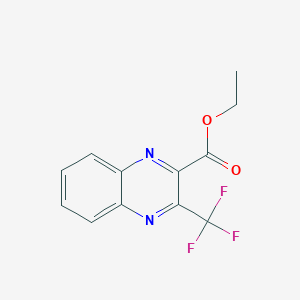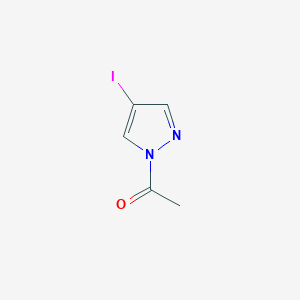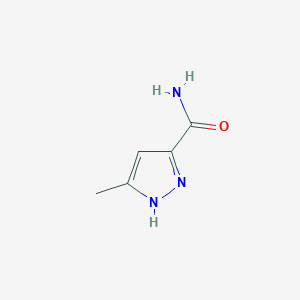
5-metil-1H-pirazol-3-carboxamida
Descripción general
Descripción
5-Methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It is an important organic synthesis intermediate . It has also been identified as a CB 1 cannabinoid receptor antagonist .
Synthesis Analysis
The synthesis of pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel pyrazole carboxamides were synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrazole-3-carboxamide is based on a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Aplicaciones Científicas De Investigación
Actividad antiproliferativa en la investigación del cáncer
El andamiaje de pirazol ha sido explorado extensamente por su potencial antiproliferativo. Los investigadores han sintetizado nuevos derivados de carboxamida de pirazol N-metilado, incluyendo aquellos basados en 5-metil-1H-pirazol-3-carboxamida. Estos compuestos fueron evaluados contra la línea celular de cáncer cervical humano (HeLa) utilizando el sistema xCELLigence. Notablemente, el compuesto 16 demostró la mayor actividad entre las moléculas sintetizadas, convirtiéndolo en un posible candidato para desarrollar nuevos agentes anticancerígenos .
Actividad anti-VIH-1
Aunque no está directamente relacionado con la this compound, vale la pena señalar que los derivados del indol (que comparten algunas similitudes estructurales con los pirazoles) han sido investigados por sus propiedades anti-VIH-1. Los investigadores han reportado nuevos derivados de indol y oxocromenil xanthenona, realizando estudios de acoplamiento molecular para evaluar su potencial como agentes anti-VIH-1 .
Síntesis ecológica utilizando Amberlyst-70
En avances recientes, la síntesis de derivados de pirazol se ha beneficiado de enfoques ecológicos. Por ejemplo, se ha desarrollado un protocolo que utiliza Amberlyst-70 resinoso, no tóxico y rentable como catalizador heterogéneo. Este método ofrece una simple elaboración de la reacción, haciéndolo ambientalmente favorable .
Funcionalización de derivados de pirazol
Los métodos generales y prácticos han llevado a avances significativos en la síntesis y funcionalización de derivados de pirazol. Los catalizadores de metales de transición, las reacciones de fotorreducción y los procesos multicomponentes de una sola olla han contribuido a ampliar el alcance de los compuestos basados en pirazol .
Biología química y más allá
Los investigadores continúan explorando los derivados de pirazol por su actividad biológica, incluyendo interacciones con enzimas, receptores y vías celulares. Estos compuestos sirven como valiosas herramientas en los estudios de biología química.
En resumen, la this compound tiene un gran potencial en diversos campos científicos, desde la investigación del cáncer hasta la síntesis ecológica. Su versátil andamiaje continúa inspirando investigaciones innovadoras y posibles avances terapéuticos. 🌟
Mecanismo De Acción
Target of Action
5-Methyl-1H-Pyrazole-3-Carboxamide, also known as 3-Methyl-1H-Pyrazole-5-Carboxamide, is a compound that has been studied for its potential antiproliferative properties It’s worth noting that pyrazole derivatives have been found to inhibit tyrosine-protein kinase btk (bruton tyrosine kinase), which plays a crucial role in b cell development .
Mode of Action
It’s known that pyrazole derivatives can irreversibly bind and inhibit their target proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of tyrosine-protein kinase btk by pyrazole derivatives can affect b cell receptor signaling pathway, which plays a critical role in the survival and proliferation of b cells .
Result of Action
It’s known that pyrazole derivatives have shown antiproliferative activities against certain cancer cell lines . For instance, a study found that a certain N-methyl-substituted pyrazole carboxamide derivative showed significant antiproliferative activity against the human cervical cancer cell line (HeLa) .
Direcciones Futuras
Pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, they could be considered as a precursor structure for further design of pesticides and other bioactive compounds .
Análisis Bioquímico
Biochemical Properties
5-methyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as a potent inhibitor of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids . This interaction helps protect cells from oxidative stress induced by D-Serine. Additionally, 5-methyl-1H-pyrazole-3-carboxamide has shown potential in inhibiting other enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.
Cellular Effects
The effects of 5-methyl-1H-pyrazole-3-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, 5-methyl-1H-pyrazole-3-carboxamide has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage.
Molecular Mechanism
At the molecular level, 5-methyl-1H-pyrazole-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with D-amino acid oxidase involves the formation of hydrogen bonds with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, 5-methyl-1H-pyrazole-3-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-methyl-1H-pyrazole-3-carboxamide in laboratory settings have been extensively studied. Over time, this compound has shown stability under various experimental conditions, with minimal degradation observed . Long-term studies have indicated that 5-methyl-1H-pyrazole-3-carboxamide can have sustained effects on cellular function, particularly in terms of enhancing oxidative stress response and modulating metabolic pathways. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications.
Dosage Effects in Animal Models
In animal models, the effects of 5-methyl-1H-pyrazole-3-carboxamide vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing oxidative stress response and improving metabolic function . At higher doses, toxic or adverse effects have been observed, including liver and thyroid toxicity . These findings suggest that while 5-methyl-1H-pyrazole-3-carboxamide has therapeutic potential, careful consideration of dosage is crucial to avoid adverse effects.
Metabolic Pathways
5-methyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit D-amino acid oxidase, thereby affecting the metabolism of D-amino acids . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolic flux and metabolite levels. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of 5-methyl-1H-pyrazole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, 5-methyl-1H-pyrazole-3-carboxamide can interact with various binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 5-methyl-1H-pyrazole-3-carboxamide is an important aspect of its activity and function. This compound has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The subcellular localization of 5-methyl-1H-pyrazole-3-carboxamide is crucial for its ability to modulate cellular processes and exert its biochemical effects.
Propiedades
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWQCNJAZPEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297805 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-56-9 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-methyl-1H-pyrazole-3-carboxamide a molecule of interest in antimicrobial research?
A1: Both pyrazole and sulfonamide groups are recognized pharmacophores with known antimicrobial activities. 5-methyl-1H-pyrazole-3-carboxamide, possessing a pyrazole core, offers a versatile scaffold for incorporating various substituents and exploring their impact on biological activity. This is particularly interesting for developing new antibiotics, as researchers can modify the 5-methyl-1H-pyrazole-3-carboxamide structure to potentially overcome existing bacterial resistance mechanisms.
Q2: Can you provide an example from the research papers of how modifying the 5-methyl-1H-pyrazole-3-carboxamide structure affects its antimicrobial activity?
A2: Absolutely. In a study published by [], researchers synthesized a series of 5-methyl-1H-pyrazole-3-carboxamide derivatives substituted with various sulfonamide groups at the 1-position. They found that compounds with halogenated benzene rings in the sulfonamide moiety, particularly 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17), exhibited potent antibacterial activity against B. subtilis with a MIC of 1 µg/mL. This activity was superior to the reference drug chloramphenicol. This finding suggests that incorporating specific halogenated aromatic rings into the sulfonamide portion of 5-methyl-1H-pyrazole-3-carboxamide derivatives can significantly enhance their antibacterial properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



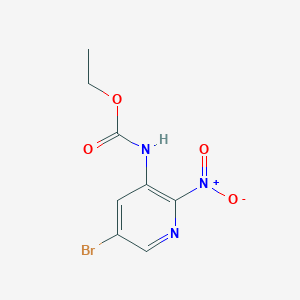
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)


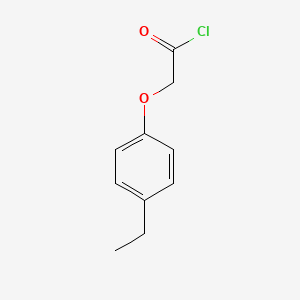
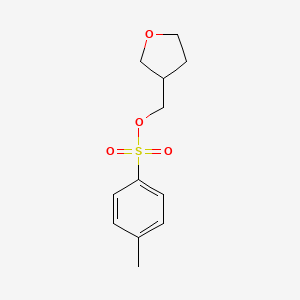
![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
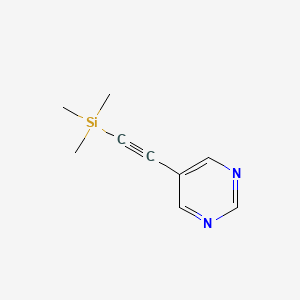
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
